molecular formula C15H20N2O5 B13269324 tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate

Cat. No.: B13269324
M. Wt: 308.33 g/mol
InChI Key: NNLWZCYUAGLRDM-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a nitrophenyl derivative under controlled conditions. One common method includes the use of tert-butyl chloroformate and 2-nitrophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes. The carbamate group can also be hydrolyzed to release active compounds that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-nitrophenyl)carbamate
  • tert-Butyl [(2-nitrophenyl)sulfonyl]carbamate
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate

Uniqueness

tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-10-6-9-13(18)11-7-4-5-8-12(11)17(20)21/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19)

InChI Key

NNLWZCYUAGLRDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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